Topic: Synthesis and Characterization of 6-(3-Cyanophenyl)nicotinic Acid
Topic: Synthesis and Characterization of 6-(3-Cyanophenyl)nicotinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 6-(3-Cyanophenyl)nicotinic acid. This biaryl compound represents a valuable scaffold in medicinal chemistry and materials science, combining the functionalities of a nicotinic acid moiety with a cyanophenyl group. The synthetic strategy is centered around a robust Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. We will delve into the causal mechanisms behind experimental choices, provide step-by-step protocols for synthesis and purification, and outline a complete workflow for structural verification and purity assessment using modern analytical techniques. This document is designed to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.
Strategic Approach: Retrosynthetic Analysis
To devise a logical and efficient synthesis, we begin with a retrosynthetic analysis of the target molecule, 6-(3-Cyanophenyl)nicotinic acid. The key carbon-carbon bond to be formed is the one connecting the pyridine and phenyl rings. This C-C bond disconnection is ideally suited for a cross-coupling reaction.
The Suzuki-Miyaura coupling is selected as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[1][2] This disconnection leads to two key synthons: a pyridyl electrophile and a phenyl nucleophile (in the form of an organoboron species).
To ensure the stability of the carboxylic acid and prevent potential side reactions during the coupling, it is strategically advantageous to protect it as a methyl ester. This leads to the following disconnection pathway:
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Target Molecule: 6-(3-Cyanophenyl)nicotinic acid
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Step 1 (Functional Group Interconversion): Disconnect the carboxylic acid to its corresponding methyl ester, simplifying the final hydrolysis step.
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Step 2 (C-C Disconnection): Apply the Suzuki coupling disconnection at the aryl-aryl bond. This yields Methyl 6-chloronicotinate (the electrophile) and 3-Cyanophenylboronic acid (the nucleophile). Both precursors are readily available commercially.
This strategic approach forms the foundation of our synthetic workflow.
Synthesis Workflow Diagram
The overall process from starting materials to the final, characterized product is outlined below.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocols
Part A: Synthesis of Methyl 6-(3-cyanophenyl)nicotinate via Suzuki-Miyaura Coupling
Rationale: This step employs a Palladium(0)-catalyzed cross-coupling. The mechanism involves three key stages: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[3] An aqueous base and solvent system is often used to facilitate the reaction.
Protocol:
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To a 100 mL round-bottom flask, add Methyl 6-chloronicotinate (1.0 eq.), 3-Cyanophenylboronic acid (1.2 eq.), and Potassium Carbonate (K₂CO₃, 2.5 eq.).
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Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.) to the flask.
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Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio, ~0.1 M concentration relative to the limiting reagent).
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Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the mixture to room temperature. Dilute with Ethyl Acetate and water.
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Separate the organic layer. Wash sequentially with water and brine.
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Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 6-(3-cyanophenyl)nicotinate as a solid.
Part B: Hydrolysis to 6-(3-Cyanophenyl)nicotinic acid
Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylic acid.[4] Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate from the aqueous solution.
Protocol:
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Dissolve the purified Methyl 6-(3-cyanophenyl)nicotinate (1.0 eq.) from Part A in a mixture of Methanol and Water (3:1 ratio).
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Add Sodium Hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux (approx. 70 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
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Dilute the remaining aqueous solution with water.
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Cool the solution in an ice bath and slowly acidify by adding 2M Hydrochloric Acid (HCl) dropwise until the pH is approximately 3-4. A precipitate should form.
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Stir the resulting slurry in the ice bath for 30 minutes.
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Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.
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Dry the product under vacuum to yield 6-(3-Cyanophenyl)nicotinic acid.
Characterization and Data Presentation
The identity and purity of the synthesized 6-(3-Cyanophenyl)nicotinic acid must be confirmed using a suite of analytical techniques. The expected data, based on the known properties of nicotinic acid derivatives and cyanophenyl moieties, are summarized below.[5][6][7]
Physicochemical Properties
| Property | Observation |
| Appearance | White to off-white solid |
| Melting Point | Expected >240 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO, DMF |
Spectroscopic Data
Table 1: ¹H NMR Spectroscopy (Expected data based on analysis in a solvent like DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~9.10 | d | 1H | Pyridine H-2 |
| ~8.65 | s | 1H | Phenyl H-2' |
| ~8.50 | dd | 1H | Phenyl H-4' |
| ~8.35 | dd | 1H | Pyridine H-4 |
| ~8.15 | d | 1H | Pyridine H-5 |
| ~7.90 | d | 1H | Phenyl H-6' |
| ~7.70 | t | 1H | Phenyl H-5' |
Table 2: ¹³C NMR Spectroscopy (Expected data based on analysis in a solvent like DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | -COOH |
| ~160.0 | Pyridine C-6 |
| ~152.0 | Pyridine C-2 |
| ~140.0 | Pyridine C-4 |
| ~138.5 | Phenyl C-1' |
| ~134.0 | Phenyl C-4' |
| ~132.5 | Phenyl C-6' |
| ~130.0 | Phenyl C-2' |
| ~129.5 | Phenyl C-5' |
| ~125.0 | Pyridine C-3 |
| ~120.0 | Pyridine C-5 |
| ~118.5 | -CN |
| ~112.0 | Phenyl C-3' |
Table 3: FT-IR and Mass Spectrometry Data
| Technique | Key Peak/Value | Interpretation |
| FT-IR (cm⁻¹) | 3300-2500 (broad) | O-H stretch of carboxylic acid |
| ~2230 | C≡N stretch (nitrile) | |
| ~1710 | C=O stretch (carbonyl) | |
| ~1600, ~1580 | C=C and C=N aromatic ring stretches | |
| LC-MS (ESI+) | m/z = 225.06 | [M+H]⁺ for C₁₃H₈N₂O₂ |
Suzuki-Miyaura Catalytic Cycle
To provide deeper insight into the key bond-forming reaction, the catalytic cycle is illustrated below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
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Reagents: Palladium catalysts are toxic and should be handled in a fume hood. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Boronic acids can be irritants. Strong acids and bases (HCl, NaOH) are corrosive.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
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Procedure: All reactions, especially those involving heating and volatile solvents, must be conducted in a well-ventilated chemical fume hood. The use of an inert atmosphere is critical for the success of the palladium-catalyzed reaction.
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis of 6-(3-Cyanophenyl)nicotinic acid. By employing a strategic Suzuki-Miyaura coupling followed by a straightforward hydrolysis, the target molecule can be obtained in good yield and high purity. The provided characterization data serves as a benchmark for researchers to validate their results. This methodology provides a solid foundation for the production of this compound, enabling further investigation into its potential applications in drug discovery and materials science.
References
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Wang, J. et al. (2010). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Biochemical Journal. Available at: [Link]
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Gökce, H. & Bahçeli, S. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Optics and Spectroscopy. Available at: [Link]
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Arjunan, V. et al. (2012). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemistry. Available at: [Link]
- Shive, W. & Glenn, R.A. (1946). Synthesis of nicotinic compounds. U.S. Patent 2,409,806.
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Karimi, F. et al. (2020). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. Available at: [Link]
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Tuntarawongsa, S. & Phae-nok, P. (2018). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Molecules. Available at: [Link]
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Ma, M. et al. (2009). Efficient Synthesis of 6-Aryl-2-chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid. ChemInform. Available at: [Link]
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Sharma, M. et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
- CN102249994B (2014). Preparation method of nicotinic acid. Google Patents.
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Sujak, A. & Grzegorczyk, M. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available at: [Link]
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Sujak, A. & Grzegorczyk, M. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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